molecular formula C10H19Cl B13209443 [2-(Chloromethyl)butyl]cyclopentane

[2-(Chloromethyl)butyl]cyclopentane

Cat. No.: B13209443
M. Wt: 174.71 g/mol
InChI Key: NWPQMBHEZISTKU-UHFFFAOYSA-N
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Description

[2-(Chloromethyl)butyl]cyclopentane: is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentane ring substituted with a chloromethyl group and a butyl group. Its molecular formula is C10H19Cl .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Chloromethyl)butyl]cyclopentane typically involves the chloromethylation of butylcyclopentane. This can be achieved through the reaction of butylcyclopentane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in [2-(Chloromethyl)butyl]cyclopentane can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide, which can replace the chlorine atom with a hydroxyl group, forming a hydroxymethyl derivative.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically convert the chloromethyl group to a carboxyl group, resulting in the formation of a carboxylic acid derivative.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride. This reaction would typically reduce the chloromethyl group to a methyl group.

Major Products Formed:

  • Hydroxymethyl derivatives
  • Carboxylic acid derivatives
  • Methyl derivatives

Scientific Research Applications

Chemistry: In chemistry, [2-(Chloromethyl)butyl]cyclopentane is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

Biology and Medicine: While specific biological and medicinal applications of this compound are not well-documented, compounds with similar structures are often investigated for their potential biological activities. Research may focus on its interactions with biological molecules and potential therapeutic uses.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of [2-(Chloromethyl)butyl]cyclopentane involves its reactivity due to the presence of the chloromethyl group. This group can participate in various chemical reactions, such as nucleophilic substitution, which allows the compound to interact with other molecules and form new chemical bonds. The molecular targets and pathways involved would depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    Cyclopentane: A simple cycloalkane with a five-membered ring, lacking the chloromethyl and butyl substituents.

    Butylcyclopentane: Similar to [2-(Chloromethyl)butyl]cyclopentane but without the chloromethyl group.

    Chloromethylcyclopentane: Contains the chloromethyl group but lacks the butyl substituent.

Uniqueness: What sets this compound apart from these similar compounds is the presence of both the chloromethyl and butyl groups on the cyclopentane ring. This unique combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

2-(chloromethyl)butylcyclopentane

InChI

InChI=1S/C10H19Cl/c1-2-9(8-11)7-10-5-3-4-6-10/h9-10H,2-8H2,1H3

InChI Key

NWPQMBHEZISTKU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1CCCC1)CCl

Origin of Product

United States

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